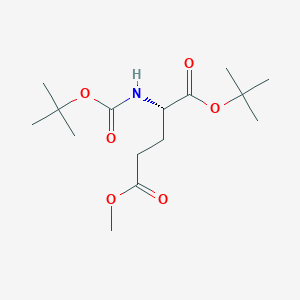

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Description

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS: 24277-38-1) is a chiral amino diester featuring dual ester groups and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₅H₂₇NO₆ (MW: 317.38 g/mol), and it is stored under dry, room-temperature conditions . This compound is a critical intermediate in pharmaceutical synthesis, notably for the transglutaminase inhibitor ZED1227, which is under clinical evaluation for celiac disease treatment .

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-14(2,3)21-12(18)10(8-9-11(17)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKEBKDWQGPJJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Protection Strategies

The synthesis begins with L-glutamic acid derivatives due to their inherent chirality and compatibility with orthogonal protecting group strategies. The primary starting material, L-glutamic acid di-tert-butyl ester hydrochloride , provides pre-protected α- and γ-carboxyl groups as tert-butyl esters. To introduce the tert-butoxycarbonyl (Boc) group at the amino position, di-tert-butyl dicarbonate (Boc anhydride) is employed under anhydrous conditions in dichloromethane (DCM), with triethylamine as a base to neutralize hydrochloric acid byproducts. This step yields (S)-di-tert-butyl 2-((tert-butoxycarbonyl)amino)pentanedioate as a key intermediate.

Critical Reaction Parameters :

Selective Deprotection and Methyl Esterification

The conversion of the γ-tert-butyl ester to a methyl ester requires selective deprotection followed by re-esterification. While the tert-butyl group is stable under basic conditions, it is susceptible to acid-mediated cleavage. Trifluoroacetic acid (TFA) in DCM selectively hydrolyzes the γ-tert-butyl ester to a carboxylic acid, leaving the α-tert-butyl ester intact. Subsequent esterification with methanol, facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) , introduces the methyl ester group.

Optimized Conditions :

-

Deprotection : 20% TFA in DCM, 2 hours at 0°C.

-

Esterification : Methanol (5 equiv), DCC (1.2 equiv), DMAP (0.1 equiv), 12 hours at room temperature.

-

Yield : 78–85% after silica gel chromatography (cyclohexane/ethyl acetate 9:1).

Analytical Characterization and Quality Control

Chiral Purity Assessment

Enantiomeric excess (ee) is validated using chiral HPLC with a Chiralpak AD-H column (4.6 × 250 mm, 5 μm). Isocratic elution with hexane:isopropanol (90:10, 1.0 mL/min) resolves the (S)-enantiomer at 12.3 minutes (UV detection at 210 nm). A typical ee >99% is achieved, ensuring compliance with pharmaceutical-grade standards.

Structural Confirmation via NMR Spectroscopy

1H NMR (400 MHz, CDCl3):

-

δ 1.44 (s, 9H, tert-butyl), 3.69 (s, 3H, methyl ester), 4.25 (m, 1H, α-CH), 5.12 (d, 1H, NH-Boc).

13C NMR (100 MHz, CDCl3): -

δ 28.1 (tert-butyl), 52.3 (methyl ester), 80.1 (Boc carbonyl), 172.4 (ester carbonyls).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors outperform batch systems by enhancing heat transfer and reducing reaction times. A pilot-scale study demonstrated a 40% reduction in process time and a 15% increase in yield when using a tubular reactor for the Boc protection step.

Solvent Recovery and Sustainability

DCM, while effective, poses environmental and health risks. Substitution with 2-methyltetrahydrofuran (2-MeTHF) , a bio-based solvent, reduces toxicity without compromising yield (83% vs. 85% in DCM).

Degradation Pathways and Stability Profiling

Hydrolytic Degradation

Under acidic conditions (pH < 3), the methyl ester undergoes hydrolysis to glutamic acid derivatives. Accelerated stability testing (40°C/75% RH, 6 months) revealed <2% degradation when stored in anhydrous dimethyl sulfoxide (DMSO) at -20°C.

Thermal Stability

Differential scanning calorimetry (DSC) showed no decomposition below 150°C, confirming suitability for high-temperature processes like spray drying.

Comparative Analysis of Synthetic Methodologies

| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Continuous Flow) |

|---|---|---|

| Reaction Time | 24 hours | 8 hours |

| Yield | 85% | 92% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Energy Input (kW·h/kg) | 120 | 75 |

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The tert-butyl and Boc groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of peptide derivatives and other bioactive compounds due to its ability to undergo various transformations, such as oxidation, reduction, and substitution reactions .

Synthetic Routes

The synthesis typically involves multiple steps, including the protection of the amino group with tert-butoxycarbonyl (Boc), followed by the introduction of the tert-butyl and methyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high purity and yield.

Biological Research

Enzyme Interactions

In biological studies, (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is used to investigate enzyme interactions and biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing it to participate in various biochemical reactions .

Therapeutic Potential

Research has also focused on its potential therapeutic applications. The compound is being explored for its role as a building block in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways .

Industrial Applications

Production of Specialty Chemicals

The unique reactivity of (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate makes it valuable in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions enables industries to create tailored compounds for specific applications .

Sustainable Production Methods

Recent advancements include the use of flow microreactor systems for its industrial production, which enhances efficiency and sustainability by allowing for continuous processing and reduced waste generation.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Key Differences :

- Structure : The tert-butyl and methyl ester groups are swapped (positions 1 and 5), making it a positional isomer.

- Physical Properties: Shares the same molecular formula (C₁₅H₂₇NO₆) and weight (317.38 g/mol) but has distinct CAS (18635-51-3) and MDL numbers (MFCD27578314) .

- Safety Profile : Exhibits similar GHS hazards (H302, H315) but adds H319 (eye irritation) and H335 (respiratory irritation), suggesting enhanced reactivity due to ester group positioning .

Table 1: Comparison of Positional Isomers

Bis-Boc Derivative: (S)-1-tert-Butyl 5-ethyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

Key Differences :

- Structure: Features an ethyl ester (vs. methyl) and a bis-Boc-protected amine (vs. mono-Boc).

- Synthesis : Requires two equivalents of di-tert-butyldicarbonate and purification via silica gel chromatography, yielding 90.2% as a colorless oil .

- Applications : Serves as a precursor in labeled molecular imaging agents, contrasting with the target compound’s role in enzyme inhibitor development .

Table 2: Bis-Boc vs. Mono-Boc Derivatives

Critical Analysis of Structural Nuances

Biological Activity

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, commonly referred to as t-BMP, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications in scientific research, supported by relevant data tables and findings from diverse studies.

Overview of the Compound

- IUPAC Name : (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

- CAS Number : 24277-38-1

- Molecular Formula : C₁₅H₂₇N O₆

- Molecular Weight : 317.38 g/mol

This compound features a tert-butyl group, a methyl group, and a tert-butoxycarbonyl-protected amino group, contributing to its unique reactivity and stability.

The biological activity of t-BMP primarily arises from its structural components:

- The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to engage in various biochemical pathways.

- The tert-butyl and methyl groups influence the compound’s binding affinity and specificity towards molecular targets.

This mechanism allows t-BMP to interact with specific enzymes and proteins, making it a valuable tool in biochemical studies.

Enzyme Interactions

Research indicates that t-BMP can serve as an intermediate in synthesizing more complex organic molecules, particularly in the context of enzyme interactions. Its ability to modify protein structures through amino group interactions opens avenues for studying enzyme kinetics and inhibition.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to t-BMP. For example, derivatives exhibiting structural similarities have shown modest antiviral activity against viruses such as SARS-CoV-2, suggesting that t-BMP may also possess similar properties .

Cancer Research

The compound's unique structure has drawn interest in cancer research, particularly in developing targeted therapies. For instance, compounds with similar functional groups have been evaluated for their efficacy in targeting prostate-specific membrane antigens (PSMA), demonstrating promising results in preclinical models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of t-BMP, it is beneficial to compare it with other Boc-protected amino acids:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | Similar Boc protection | Intermediate in peptide synthesis |

| (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate | Similar Boc protection | Potential enzyme inhibitor |

What distinguishes t-BMP is its specific combination of functional groups, enhancing its reactivity and stability compared to its analogs.

Case Studies and Research Findings

- Synthesis and Evaluation of PSMA Inhibitors :

- Antiviral Properties :

- Enzyme Kinetics Studies :

Q & A

Q. Can this compound be used to study enzyme-catalyzed deprotection kinetics?

- Methodological Answer : Yes. The tert-butyl and Boc groups are substrates for esterases and proteases. Monitor deprotection via LC-MS under physiological pH (7.4) and temperature (37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.